molecular formula C23H22ClN5O3S B2527338 N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide CAS No. 1223935-16-7

N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide

Cat. No.: B2527338
CAS No.: 1223935-16-7
M. Wt: 483.97
InChI Key: BPWQNWGUOUSJSP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core. Key structural attributes include:

  • Triazolo-pyrazine backbone: A fused bicyclic system with a triazole ring (positions 1,2,4) and pyrazine ring, modified at position 8 with an oxo group.
  • 3-Methoxyphenyl substituent: Attached at position 7 of the pyrazine ring, contributing electron-donating effects via the methoxy group.
  • Sulfanyl linkage: A thioether bridge (-S-) connecting the triazolo-pyrazine core to a butanamide side chain.
  • 3-Chloro-4-methylphenyl group: A halogenated aromatic moiety at the terminal amide, enhancing lipophilicity and steric bulk.

The molecular formula is C23H21ClN4O3S (calculated molecular weight: 493.95 g/mol). This compound’s design leverages bioisosteric principles, combining a sulfanyl group for metabolic stability and aromatic substituents for target binding .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-4-19(21(30)25-15-9-8-14(2)18(24)12-15)33-23-27-26-20-22(31)28(10-11-29(20)23)16-6-5-7-17(13-16)32-3/h5-13,19H,4H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWQNWGUOUSJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide typically involves multiple stepsThe final step involves the formation of the butanamide linkage under specific reaction conditions .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

1. Anticancer Properties
Studies have shown that compounds related to N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide demonstrate cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Mechanisms of Action : Induction of apoptosis and inhibition of cell proliferation through caspase activation and disruption of mitochondrial membrane potential.

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Tested Strains : Escherichia coli and Pseudomonas aeruginosa.
  • Results : Exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Efficacy
A study involving the administration of this compound in murine models demonstrated a reduction in tumor size and improved survival rates. The study highlighted the compound's ability to target specific pathways involved in cancer cell metabolism.

Case Study 2: Antimicrobial Testing
In vitro testing against Pseudomonas aeruginosa showed that the compound significantly reduced bacterial load in treated cultures compared to controls. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This compound may also interfere with DNA replication or protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide ()

  • Key features :
    • 4-Chlorobenzylsulfanyl group at position 6.
    • 4-Methoxybenzylacetamide side chain.
    • Molecular formula: C22H20ClN5O3S (469.94 g/mol).
  • Comparison: The para-substituted chlorobenzyl and methoxybenzyl groups enhance π-π stacking but reduce steric hindrance compared to the meta-substituted groups in the target compound. Lower molecular weight (469.94 vs.

2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()

  • Key features :
    • 2,5-Dimethylphenylacetamide terminal group.
    • Molecular formula: C22H20ClN5O2S (454.00 g/mol).
  • Absence of a methoxy group reduces electron-donating capacity, which may lower binding affinity compared to the target compound .

N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide ()

  • Key features :
    • Sulfonamide linker instead of sulfanyl.
    • 3,5-Difluorophenyl and 3-chlorobenzyl substituents.
    • Molecular formula: C19H13ClF2N4O2S (435.6 g/mol [M+H]+).
  • Comparison :
    • Sulfonamide groups typically improve metabolic stability but may reduce cell permeability due to higher polarity.
    • Fluorine atoms enhance electronegativity and binding to hydrophobic pockets, though the pyridine core (vs. pyrazine) alters ring electronics .

Analogues with Varied Aromatic Substituents

4-(7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide ()

  • Key features :
    • 4-Ethoxyphenyl at position 5.
    • 4-Methoxyphenylbutanamide side chain.
    • Molecular formula: C25H27N5O4 (461.5 g/mol).
  • Comparison :
    • Ethoxy and methoxy groups at para positions provide stronger electron-donating effects than the target’s meta-methoxy group.
    • Longer butanamide chain may improve solubility but reduce target selectivity .

N-(2-Chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide ()

  • Key features :
    • 2-Chlorobenzyl group.
    • Molecular formula: C25H26ClN5O3 (480.0 g/mol).
  • Ethoxyphenyl vs. methoxyphenyl substitution may alter metabolic stability due to longer alkyl chains .

Key Findings and Implications

Substituent Position Matters : Meta-substituted aromatic groups (e.g., 3-methoxyphenyl) in the target compound may offer better steric compatibility with certain targets compared to para-substituted analogues .

Linker Effects : Sulfanyl groups balance lipophilicity and metabolic stability, whereas sulfonamides () prioritize polarity and target binding .

Halogen Impact : Chlorine atoms enhance lipophilicity and binding to hydrophobic pockets, but ortho-substitution () may disrupt binding geometry .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN3O3S. It features a complex structure that includes a chloro-substituted aromatic ring, a butanamide moiety, and a triazolo-pyrazinyl sulfanyl group. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The main areas of focus include:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogenic bacteria.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer). It demonstrated an IC50 value comparable to established chemotherapeutic agents like ketoconazole, indicating potent anticancer effects .
    Cell LineIC50 (µg/mL)Reference
    MCF-79.1
    HEPG-2Significant

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. The findings suggest that it possesses moderate to significant antibacterial activity against several strains:

  • Tested Bacteria : The compound showed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
    BacteriaActivity LevelReference
    Staphylococcus aureusModerate
    Escherichia coliSignificant

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has been evaluated for anti-inflammatory properties. Certain derivatives exhibited effects similar to conventional anti-inflammatory drugs at specific dosages.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • Inhibition of Tubulin Polymerization : Some studies suggest that the compound may disrupt microtubule dynamics in cancer cells.
  • Enzyme Inhibition : There is evidence that it inhibits specific enzymes related to cancer proliferation and inflammation.

Q & A

Basic: What synthetic strategies are employed to construct the triazolopyrazine core in this compound?

Methodological Answer:
The triazolopyrazine core is synthesized via cyclization reactions between hydrazine derivatives and alkynyl precursors under catalytic conditions. Key steps include:

  • Cyclization : Using Cu(I) or Pd catalysts to facilitate intramolecular bond formation, ensuring regioselectivity .
  • Functionalization : Post-cyclization, the core is modified via nucleophilic substitution (e.g., thiol addition at position 3) or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Optimization : Solvents like DMF or ethanol are used under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Basic: How is structural confirmation and purity assessed during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxyphenyl vs. chloromethylphenyl groups) and detects stereochemical anomalies .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns (e.g., Cl/Br presence) .
  • Chromatography : HPLC with C18 columns (ACN/H₂O gradient) assesses purity (>95% required for pharmacological studies) .

Advanced: How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat/mass transfer, critical for exothermic steps like cyclization .
  • Catalytic Systems : Ligand-accelerated catalysis (e.g., XPhos for coupling reactions) enhances turnover frequency .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) identifies robust conditions .

Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability, as seen in adenosine receptor antagonists .
  • Animal Models : Use transgenic mice to evaluate target engagement specificity and off-target effects .

Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

  • Substituent Scanning : Systematically replace the 3-methoxyphenyl or chloromethylphenyl groups with bioisosteres (e.g., CF₃ for Cl) to balance potency and solubility .
  • Computational Modeling : Molecular docking (AutoDock/GOLD) identifies key interactions with targets (e.g., kinase ATP-binding pockets) .
  • Metabolic Hotspot Analysis : Introduce deuterium or fluorine at labile positions (e.g., benzylic C-H) to block oxidative metabolism .

Advanced: How to address analytical challenges in detecting degradation products?

Methodological Answer:

  • Hyphenated Techniques : LC-MS/MS with electrospray ionization (ESI) identifies hydrolytic (amide bond cleavage) or oxidative (sulfanyl to sulfoxide) degradation products .
  • Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH, UV light) to simulate stability issues .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to trace degradation pathways in biological matrices .

Advanced: What mechanistic insights explain the compound’s inhibitory activity in kinase assays?

Methodological Answer:

  • Enzyme Kinetics : Perform steady-state inhibition assays (e.g., ADP-Glo™) to determine IC₅₀ and mode of inhibition (competitive/non-competitive) .
  • X-ray Crystallography : Resolve co-crystal structures with kinases (e.g., CDK2) to visualize binding poses and hydrogen-bonding interactions .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., T338A) to validate critical residues for inhibitor binding .

Basic: What in vitro assays are used for preliminary biological screening?

Methodological Answer:

  • Antiproliferative Assays : MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram+/Gram- pathogens .
  • Cytokine Inhibition : ELISA measures IL-6/TNF-α suppression in LPS-stimulated macrophages .

Advanced: How are in vivo toxicity and efficacy balanced during preclinical development?

Methodological Answer:

  • MTD (Maximum Tolerated Dose) Studies : Dose escalation in rodents to identify toxicity thresholds .
  • PK/PD Modeling : Link plasma exposure (AUC) to pharmacodynamic markers (e.g., tumor volume reduction) .
  • Toxicogenomics : RNA-seq of liver/kidney tissues detects off-target gene expression changes .

Advanced: What computational tools predict metabolic liabilities?

Methodological Answer:

  • CYP450 Metabolism Prediction : Software like StarDrop or Schrödinger identifies vulnerable sites (e.g., para-methoxy group O-demethylation) .
  • QSAR Models : Train algorithms on datasets of triazolopyrazine analogs to forecast clearance rates .
  • MD Simulations : Assess binding stability with serum albumin to predict free fraction availability .

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